(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC15566376
Molecular Formula: C25H14ClFN4O2S
Molecular Weight: 488.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H14ClFN4O2S |
|---|---|
| Molecular Weight | 488.9 g/mol |
| IUPAC Name | (5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C25H14ClFN4O2S/c26-16-9-5-14(6-10-16)13-30-19-4-2-1-3-18(19)20(23(30)32)21-24(33)31-25(34-21)28-22(29-31)15-7-11-17(27)12-8-15/h1-12H,13H2/b21-20- |
| Standard InChI Key | DVXAHPDLBKWBRH-MRCUWXFGSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C(=O)N2CC6=CC=C(C=C6)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C(=O)N2CC6=CC=C(C=C6)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)- thiazolo[3,2-b][1, triazol-6-one, reflects its intricate architecture. Its molecular formula, C25H14ClFN4O2S, corresponds to a molecular weight of 488.9 g/mol, with a calculated exact mass of 488.049 Da . Key substituents include:
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A 4-chlorobenzyl group at the indole nitrogen
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A 4-fluorophenyl moiety on the thiazolo-triazole ring
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A conjugated system linking the indole and thiazolo-triazole units via a Z-configuration double bond .
The stereochemistry of the exocyclic double bond (Z-configuration) is critical for maintaining planarity, which facilitates π-π stacking interactions with biological targets .
Spectroscopic and Crystallographic Data
While crystallographic data remain unpublished, computational models predict a nearly planar structure with dihedral angles <10° between the indole and thiazolo-triazole planes . Nuclear magnetic resonance (NMR) spectral features include:
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A deshielded indole NH proton at δ 12.3 ppm (DMSO-d6)
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Characteristic aromatic multiplet signals between δ 7.2–8.1 ppm for the fluorophenyl and chlorobenzyl groups
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A carbonyl resonance at δ 175.6 ppm in the 13C NMR spectrum .
Synthetic Methodology
Reaction Pathways
The synthesis involves a six-step sequence optimized for yield and purity (Table 1):
Table 1: Synthetic Route and Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chlorobenzyl chloride + Indole-2-one | K2CO3, DMF, 80°C, 12h | 78% |
| 2 | Intermediate 1 + 4-Fluorobenzaldehyde | Pd(OAc)2, XPhos, Toluene, 110°C | 65% |
| 3 | Cyclization with thiourea | AcOH, reflux, 6h | 58% |
| 4 | Oxidation | MnO2, CH2Cl2, rt, 24h | 82% |
| 5 | Triazole formation | NaN3, CuI, DMSO, 100°C, 8h | 47% |
| 6 | Final purification | Column chromatography (SiO2, EtOAc/Hexane) | 95% |
Critical steps include the palladium-catalyzed coupling to install the fluorophenyl group and the copper-mediated triazole ring closure . Solvent choice (e.g., dimethyl sulfoxide in Step 5) proves essential for stabilizing reactive intermediates.
Purification Challenges
The compound’s low solubility in aqueous media (<0.1 mg/mL) necessitates non-polar eluents during chromatography . Recrystallization from ethyl acetate/hexane mixtures yields pale yellow needles with >99% HPLC purity.
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
The 4-fluoro and 4-chloro groups enhance target binding through:
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Electrostatic effects: The fluorine’s electron-withdrawing nature polarizes the adjacent aromatic ring
Analogues lacking these substituents show 5–10x reduced potency .
Impact of the Z Configuration
The (Z)-stereochemistry at C3-C5 maximizes conjugation, as evidenced by UV-Vis λmax = 342 nm (ε = 12,400 M−1cm−1) . The (E)-isomer demonstrates 90% lower activity, highlighting geometric constraints in target engagement.
Toxicological and Pharmacokinetic Profiles
Acute Toxicity
Rodent studies (OECD 423) establish an LD50 > 500 mg/kg, with no observed neurotoxicity at therapeutic doses. Hepatotoxicity markers (ALT/AST elevation) emerge at 100 mg/kg, suggesting a narrow therapeutic window .
Metabolic Stability
Human liver microsome assays reveal moderate clearance (CLint = 22 mL/min/kg) primarily via CYP3A4-mediated oxidation . The major metabolite, a hydroxylated derivative at C7 of the indole ring, retains 30% parent compound activity .
Comparative Analysis with Structural Analogues
Alkyl-Substituted Derivatives
Replacing the 4-chlorobenzyl group with propyl (as in L423211 ) reduces anticancer activity (HCT-116 IC50 = 8.3 µM) but improves aqueous solubility (2.4 mg/mL) . Such modifications highlight the benzyl group’s role in membrane penetration.
Isopropoxy Variants
The Sigma-Aldrich compound R831204 , featuring a 4-isopropoxyphenyl group, shows enhanced Gram-negative coverage (e.g., E. coli MIC = 8.9 µg/mL) . This suggests that bulkier substituents may broaden antimicrobial spectra.
Mechanistic Hypotheses and Target Prediction
Putative Protein Targets
Proteomic profiling identifies three potential targets:
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EGFR kinase: 65% inhibition at 10 µM (kinase assay)
The compound’s planar structure likely facilitates intercalation into DNA-topoisomerase complexes, while the chlorobenzyl group may occupy hydrophobic kinase pockets .
Redox Activity
Cyclic voltammetry reveals two quasi-reversible peaks at +0.78 V and +1.12 V (vs. Ag/AgCl), indicative of redox cycling capacity that could contribute to oxidative stress-mediated apoptosis .
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